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(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol Documentation Hub

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  • Product: (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol
  • CAS: 200425-75-8

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Molecular Structure & Stereochemical Control of (S)-6-Methoxyindan-1-ol

Executive Summary (S)-6-methoxyindan-1-ol (CAS: Dependent on enantiomeric purity, Racemate: 13623-25-1 precursor) represents a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients, mos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-6-methoxyindan-1-ol (CAS: Dependent on enantiomeric purity, Racemate: 13623-25-1 precursor) represents a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients, most notably melatonin receptor agonists (e.g., Ramelteon analogs) and rigidified serotonin modulators. Its utility stems from the rigid bicyclic indan scaffold, which restricts conformational freedom, thereby enhancing binding affinity to G-protein coupled receptors (GPCRs).

This guide provides a rigorous analysis of its stereoselective synthesis, conformational dynamics, and analytical validation, designed for medicinal chemists and process development scientists.

Molecular Architecture & Stereochemical Analysis

The Indan Scaffold Pucker

Unlike flat aromatic systems, the five-membered ring of (S)-6-methoxyindan-1-ol adopts a non-planar "envelope" conformation. This puckering is energetically favorable as it relieves torsional strain between adjacent methylene protons at C2 and C3.

  • C1-H Orientation: In the (S)-enantiomer, the hydroxyl group at C1 typically adopts a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions with the C3 protons, although this is solvent-dependent.

  • Electronic Effects (C6-Methoxy): The methoxy group at position 6 is an electron-donating group (EDG) via resonance. This increases the electron density of the aromatic ring, making the C1 carbocation (if generated during substitution) significantly more stable. This has profound implications for the stability of the alcohol during acid-catalyzed transformations (e.g., Ritter reactions).

Absolute Configuration

The (S)-configuration at C1 is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Priority 1)

  • Aromatic C7a (Priority 2)

  • Aliphatic C2 (Priority 3)

  • -H (Priority 4)

When the H atom is oriented away from the viewer, the sequence 1→2→3 traces a counter-clockwise path, confirming the (S) designation.

Synthetic Pathways & Enantiocontrol

To access high enantiomeric excess (ee > 98%), Asymmetric Transfer Hydrogenation (ATH) is the industry standard over stoichiometric borane reductions due to scalability and atom economy.

Mechanism: Ru-Catalyzed Asymmetric Transfer Hydrogenation

The transformation of 6-methoxyindan-1-one to (S)-6-methoxyindan-1-ol relies on the "metal-ligand bifunctional" mechanism.

  • Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Stereo-induction: The chiral diamine ligand [(S,S)-TsDPEN] creates a chiral pocket. The hydride is delivered to the re-face of the ketone (or si-face depending on specific catalyst chirality matching) via a six-membered transition state involving the metal and the ligand amine proton.

Note on Causality: The choice of the (S,S)-diamine ligand typically yields the (S)-alcohol for aryl-alkyl ketones. However, due to the fused ring constraints of indanone, screening both (S,S) and (R,R) catalysts on a 50mg scale is a mandatory validation step before scale-up.

Visualization of Synthetic Logic

SynthesisWorkflow Start 6-Methoxyindan-1-one (Achiral Ketone) Decision Catalyst Screening (50mg scale) Start->Decision RouteA RuCl(p-cymene) [(S,S)-TsDPEN] Decision->RouteA Path 1 RouteB RuCl(p-cymene) [(R,R)-TsDPEN] Decision->RouteB Path 2 ProductS (S)-6-Methoxyindan-1-ol (Target) RouteA->ProductS Favored (Check Lit.) ProductR (R)-6-Methoxyindan-1-ol (Undesired) RouteB->ProductR Favored (Check Lit.) ProductS->Decision Confirm ee% via HPLC

Figure 1: Decision matrix for catalyst selection in Asymmetric Transfer Hydrogenation. The rigid indanone structure may deviate from standard Noyori predictive models, necessitating the screening step.

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (S)-6-methoxyindan-1-ol with >95% ee.

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with 6-methoxyindan-1-one (1.0 eq) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Solvent System: Add degassed DMF (3 vol) followed by the H-donor: Formic Acid/TEA (5:2 complex, 2.0 eq).

    • Why DMF? Indanones often suffer solubility issues in pure IPA/Formic acid mixtures. DMF ensures homogeneity.

  • Reaction: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 7:3).

    • Validation Check: Reaction should complete < 8 hours. If > 24h, check catalyst integrity (Ru-hydride species are air-sensitive).

  • Quench: Dilute with water, extract with EtOAc. Wash organic layer with sat. NaHCO3 (to remove formic acid) and Brine.

  • Purification: Flash chromatography (SiO2, gradient 0→30% EtOAc in Hexane).

Protocol B: Chiral HPLC Validation

Objective: Quantify Enantiomeric Excess (ee).

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption) and 280 nm (methoxy absorption).

  • Temperature: 25°C.

  • Expected Outcome:

    • (S)-Enantiomer Retention Time (

      
      ): ~12 min (verify with standard).
      
    • (R)-Enantiomer Retention Time (

      
      ): ~15 min.
      
    • Resolution (

      
      ): Must be > 1.5 for accurate integration.
      

Analytical Characterization Data

The following table summarizes the expected physicochemical properties for the pure (S)-enantiomer.

ParameterValue / CharacteristicNotes
Molecular Formula

MW: 164.20 g/mol
Physical State White crystalline solidRacemate mp: 107-111°C; Pure (S) mp often higher/sharper.[1]
Specific Rotation

(

). Sign must be experimentally verified; Indanols usually (-) for S.
1H NMR (CDCl3)

5.15 (t, 1H, C1-H)
The triplet splitting indicates coupling to C2 protons.
13C NMR (CDCl3) C1 signal @ ~75 ppmShifted downfield due to -OH and benzylic position.
Chiral Purity > 98% eeRequired for pharmaceutical intermediates.

Absolute Configuration Determination (Mosher's Method)

If X-ray crystallography is not accessible, the Mosher's Ester method is the authoritative chemical validation technique.

  • Derivatize two aliquots of the alcohol with (R)- and (S)-MTPA-Cl (Mosher's acid chloride).

  • Analyze the 1H NMR of the resulting diastereomeric esters.

  • Analysis Logic: Calculate

    
     for protons near the chiral center (C2-H, C7a-H).
    
  • Model: The spatial arrangement of the phenyl and methoxy groups in the MTPA moiety will shield/deshield protons predictably, confirming the (S)-stereochemistry.

Pharmaceutical Context & References

The (S)-6-methoxyindan-1-ol scaffold is a pharmacophore precursor. The 6-methoxy group mimics the 5-methoxy group of melatonin, essential for high-affinity binding to


 and 

receptors. The rigid indan ring locks the ethyl-acetamide side chain (in derived amines) into a bioactive conformation, reducing the entropic penalty of binding compared to flexible melatonin analogs.
References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Uematsu, N., et al. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society.[2] (Foundational work on Ru-TsDPEN specificity).

  • Yamano, T., et al. (2006). Process Development of Ramelteon: A Novel Melatonin Receptor Agonist. Organic Process Research & Development. (Describes industrial handling of indan intermediates).

  • Daicel Corporation. (2024). Chiral Selector Screening Guide. (Reference for OD-H/AD-H selection logic).

(Note: While specific rotation values can vary by concentration and solvent, the structural assignment via Mosher's ester or X-ray remains the gold standard for this compound class.)

Sources

Exploratory

The Role of (1S)-6-Methoxyindan-1-ol as a Cornerstone Intermediate in the Stereoselective Synthesis of Ramelteon

An In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Abstract Ramelteon, marketed as Rozerem®, is a selective melatonin receptor agonist approved for the treatment of insomnia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ramelteon, marketed as Rozerem®, is a selective melatonin receptor agonist approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Its molecular architecture features a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core with a critical stereocenter at the C8 position, where the propionamide side chain is attached. The therapeutic activity resides exclusively in the (S)-enantiomer.[3] Consequently, the stereocontrolled synthesis of Ramelteon is of paramount importance in pharmaceutical manufacturing. This technical guide provides an in-depth examination of (1S)-6-methoxyindan-1-ol, a pivotal chiral building block that serves as a foundational intermediate in multiple efficient synthetic routes to Ramelteon. We will explore the synthesis of this intermediate via asymmetric reduction, its strategic conversion into the final active pharmaceutical ingredient (API), and the underlying chemical principles that make this approach robust and scalable.

The Strategic Imperative of Chirality in Ramelteon Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of Ramelteon, the (S)-enantiomer is responsible for the desired agonistic activity at the MT1 and MT2 melatonin receptors, while the (R)-enantiomer is inactive.[3] Therefore, producing Ramelteon as a single enantiomer is not merely a matter of purity but a fundamental requirement for safety and efficacy.

Synthesizing a chiral molecule like Ramelteon can be approached in several ways:

  • Racemic Synthesis followed by Chiral Resolution: Synthesizing a 50:50 mixture of both enantiomers and then separating them. This method is often inefficient as it discards half of the material, and the resolution process itself can be complex and costly.[2]

  • Late-Stage Asymmetric Induction: Introducing the chiral center near the end of the synthesis using a stereoselective reaction. While effective, the success of this strategy depends heavily on the specific substrate and the availability of highly efficient and selective catalysts.[4]

  • Chiral Pool Synthesis/Chiral Building Block Approach: Starting the synthesis with an enantiomerically pure precursor that already contains the required stereocenter.

The use of (1S)-6-methoxyindan-1-ol exemplifies the chiral building block approach. By securing the correct stereochemistry at an early stage, all subsequent chemical transformations are designed to be stereospecific, meaning the existing stereocenter directs the outcome of the reactions without being altered.[5][6][7] This strategy is often preferred in industrial-scale synthesis for its efficiency, predictability, and ability to ensure high enantiomeric purity in the final product.

Asymmetric Synthesis of the Key Intermediate: (1S)-6-Methoxyindan-1-ol

The primary route to obtaining enantiopure (1S)-6-methoxyindan-1-ol is through the asymmetric reduction of its prochiral precursor, 6-methoxy-1-indanone.[8] This transformation is a classic example of converting a planar ketone into a chiral alcohol with high stereocontrol. Two dominant methodologies have proven effective: chemo-catalytic asymmetric transfer hydrogenation and biocatalytic reduction.

Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique that utilizes a chiral transition metal catalyst (commonly Ruthenium or Rhodium) to transfer hydrogen from a simple source (like formic acid or isopropanol) to the ketone. The catalyst's chiral ligand creates a chiral environment, forcing the hydrogen to add to one specific face of the carbonyl group, thus producing one enantiomer of the alcohol in excess.

For the synthesis of (1S)-6-methoxyindan-1-ol, catalysts such as (S,S)-Ts-DENEB have shown exceptional performance, enabling efficient kinetic resolution to produce the desired alcohol with high diastereoselectivity and enantioselectivity.[9]

Biocatalytic Reduction

Biocatalysis leverages enzymes as natural chiral catalysts. Alcohol dehydrogenases (ADHs) and other carbonyl reductases, often from microorganisms like Lactic Acid Bacteria or Rhodococcus ruber, are highly efficient and exquisitely enantioselective.[10][11] These enzymatic reactions are conducted in aqueous media under mild temperature and pH conditions, aligning with the principles of green chemistry. The high selectivity of these biocatalysts often results in enantiomeric excess (ee) values exceeding 99%.

Data Summary: Asymmetric Reduction of 6-Methoxy-1-indanone
MethodCatalyst / EnzymeHydrogen Source / ReductantTypical Enantiomeric Excess (ee)Key Advantages
Chemo-catalysis Ru- or Rh-complex with chiral ligands (e.g., Ts-DENEB)Formic Acid / Triethylamine (HCOOH/Et₃N)>99%[9]High throughput, well-established, broad substrate scope.
Biocatalysis ADH from Leuconostoc mesenteroides or other microbesIsopropanol (co-substrate)>99%[10]Extremely high selectivity, mild/green conditions, biodegradable.
Diagram: Asymmetric Synthesis of (1S)-6-methoxyindan-1-ol

Caption: General workflow for the asymmetric reduction of 6-methoxy-1-indanone.

Experimental Protocol: Biocatalytic Reduction of 6-Methoxy-1-indanone

This protocol is a representative example based on established methodologies for enzymatic ketone reductions.[11]

  • Biocatalyst Preparation: Lyophilized whole cells of a suitable microorganism (e.g., Rhodococcus ruber expressing a selective ADH) are used as the biocatalyst source.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Substrate Addition: Dissolve 6-methoxy-1-indanone (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffer to a final concentration of 10-50 mM.

  • Co-substrate Addition: Add isopropanol (5-10% v/v) to the reaction mixture. Isopropanol serves as the sacrificial hydrogen donor, allowing for the regeneration of the essential NADPH/NADH cofactor.

  • Enzyme Addition: Add the lyophilized cells (e.g., 10-20 mg/mL) to initiate the reaction.

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm) to ensure homogeneity.

  • Monitoring and Work-up: Monitor the reaction progress using TLC or HPLC. Once conversion is complete (typically 12-24 hours), stop the reaction. Centrifuge to remove the cells.

  • Extraction and Purification: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude (1S)-6-methoxyindan-1-ol can be purified further by column chromatography on silica gel if necessary.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Multi-Step Conversion to Ramelteon

With the chiral center firmly established, (1S)-6-methoxyindan-1-ol is advanced through a series of stereospecific reactions to construct the complete Ramelteon molecule. While various patented routes exist, a common synthetic logic involves building the sidechain, forming the furan ring, and finally, acylation.[4][12][13]

Synthetic Pathway Overview

The conversion is a multi-step process that transforms the functional groups of the indanol core into the final tricyclic amide structure.

Diagram: Synthetic Pathway from Intermediate to Ramelteon

A (1S)-6-methoxyindan-1-ol B Intermediate A (e.g., Nitrile or protected amine) A->B 1. Side-chain Introduction C Intermediate B (Phenolic amine) B->C 2. Demethylation D (S)-2-(1,6,7,8-tetrahydro-2H-indeno [5,4-b]furan-8-yl)ethanamine C->D 3. Furan Annulation E Ramelteon D->E 4. Propionylation

Sources

Foundational

Thermodynamic Stability Profile of (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-ol

A Technical Guide for Process Optimization[1][2] Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Optimization[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (hereafter referred to as (1S)-6-MeO-Indanol ).[1] As a chiral benzylic alcohol, this molecule presents specific stability challenges critical to pharmaceutical process development, particularly in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) or chiral auxiliary scaffolds.[1]

The stability profile of (1S)-6-MeO-Indanol is governed by the lability of the C1 benzylic center.[1] This guide details the mechanisms of racemization and dehydration, the electronic influence of the C6-methoxy substituent, and self-validating protocols for establishing its stability boundaries.[1]

Mechanistic Stability Analysis

The thermodynamic stability of (1S)-6-MeO-Indanol is compromised by two primary degradation pathways: racemization (stereochemical instability) and dehydration (chemical instability).[1] Both pathways proceed through a common carbocationic intermediate or transition state.

1.1 The Benzylic Lability

The C1 hydroxyl group is benzylic. Upon protonation or interaction with Lewis acids, the C1-O bond weakens, leading to the formation of a benzylic carbocation.

  • Dehydration (Elimination): Loss of water yields 6-methoxy-1H-indene.[1] This reaction is thermodynamically driven by the formation of a conjugated styrene-like system.

  • Racemization (SN1): Re-attack of water (or solvent) on the planar carbocation occurs from either face, eroding the enantiomeric excess (ee) of the (1S) isomer.

1.2 Electronic Influence of the 6-Methoxy Group

A critical structural feature is the position of the methoxy group relative to the benzylic center.

  • Regiochemical Analysis: In the indane system, the C1 benzylic cation delocalizes positive charge into the benzene ring at positions ortho and para to the C1 attachment point (C7a). These correspond to positions C7 and C5.

  • The "Meta" Mismatch: The C6 position is meta to the bridgehead carbon (C7a). Consequently, the 6-methoxy group cannot stabilize the C1 carbocation via direct resonance donation.

  • Thermodynamic Implication: Unlike 5-methoxy-1-indanol, where the substituent strongly stabilizes the cation (accelerating racemization), the 6-methoxy group exerts an inductive electron-withdrawing effect (

    
    ) without matching resonance stabilization.[1]
    
    • Result: (1S)-6-MeO-Indanol is kinetically more stable toward acid-catalyzed racemization than its 5-methoxy isomer, but it remains susceptible to dehydration due to the high thermodynamic stability of the resulting indene product.[1]

1.3 Degradation Pathway Diagram

The following diagram illustrates the competing pathways and the central role of the benzylic carbocation.

StabilityPathways S_Isomer (1S)-6-MeO-Indanol (Chiral Starting Material) Protonated Protonated Species (R-OH2+) S_Isomer->Protonated H+ / Lewis Acid Cation Benzylic Carbocation (Planar Intermediate) Protonated->Cation - H2O (RDS) Indene 6-Methoxy-1H-indene (Dehydration Product) Cation->Indene Elimination (-H+) Thermodynamic Sink Racemate Racemic Indanol ((1R/1S) Mixture) Cation->Racemate + H2O (Non-stereoselective) Racemate->Cation Re-ionization

Caption: Competing degradation pathways. Dehydration is often irreversible (thermodynamic sink), while racemization is a reversible equilibrium process.[1]

Solid-State Thermodynamics

Understanding the physical form is crucial for shelf-life stability.[1] Chiral alcohols often exhibit lower melting points than their racemic counterparts or propensity for oiling out, which accelerates degradation.[1]

2.1 Polymorphism and Melting Point
  • Expected Behavior: Indanols typically crystallize in monoclinic or orthorhombic lattices. The (1S) enantiomer will have a distinct melting point (likely range 70–90 °C based on structural analogs) compared to the racemate.

  • Eutectic Risk: If the material is not enantiomerically pure (>99% ee), the melting point depression can be significant, potentially leading to a melt at ambient storage temperatures.

2.2 Self-Validating Protocol: DSC Analysis

To determine the solid-state stability window:

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Method: Heat from 20 °C to 150 °C at 10 °C/min in a crimped aluminum pan.

  • Validation Criteria:

    • Sharp Endotherm: Indicates high crystalline purity.

    • Broad/Split Peak: Indicates solvates, polymorphs, or low ee (eutectic melt).[1]

    • Exotherm post-melt: Indicates thermal decomposition (likely dehydration) in the melt phase.

Solution-State Stability & Kinetics

In solution, stability is a function of pH, solvent polarity, and temperature.[1]

3.1 pH Dependence
  • Acidic (pH < 4): Rapid racemization and dehydration. The rate is first-order with respect to [H+].

  • Neutral (pH 6-8): Maximum kinetic stability.[1]

  • Basic (pH > 10): Generally stable, though strong bases at high temperatures can induce elimination via E2 mechanisms, although E1cb is unlikely due to the poor leaving group ability of OH⁻.

3.2 Solvent Effects[1]
  • Polar Protic (MeOH, IPA): Can stabilize the leaving group (water) via H-bonding, potentially lowering the energy barrier for solvolysis (racemization).[1]

  • Non-Polar (Toluene, Heptane): Preferred for storage.[1] Destabilizes the charge separation required for carbocation formation.

3.3 Quantitative Stability Data (Representative)

Note: Values below are representative of 6-substituted-1-indanols based on kinetic principles [1][2].

ConditionT (°C)t½ (Racemization)t½ (Dehydration)Primary Risk
0.1 M HCl / MeOH 25< 1 hour2–4 hoursRapid ee erosion
Phosphate Buffer pH 7 25> 1 month> 6 monthsHydrolysis (slow)
Toluene (Neat) 25StableStableNone
Toluene (Reflux) 110N/A12–24 hoursThermal Elimination
Experimental Protocols

These protocols are designed to be self-validating systems.[1] If the controls fail, the data is invalid.

4.1 Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the "edges of failure" for the molecule.

  • Preparation: Prepare a 1 mg/mL solution of (1S)-6-MeO-Indanol in Acetonitrile/Water (1:1).

  • Stress Conditions:

    • Acid:[2][3][4] Add 0.1 N HCl (Target pH 1-2).[1]

    • Base: Add 0.1 N NaOH (Target pH 12-13).[1]

    • Oxidation:[5][6] Add 3% H₂O₂.

    • Thermal: Heat sealed vials at 60 °C for 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm) and Chiral HPLC.

  • Self-Validation:

    • Mass Balance: The sum of Area% (Parent + Indene + Ketone + Others) must equal 100% ± 5%. If mass balance is low, suspect volatile loss (indene sublimation) or polymerization.[1]

4.2 Protocol B: Chiral HPLC Method for ee Determination

To accurately track thermodynamic stability (racemization), a robust chiral method is required.[1]

  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Indane absorption).

  • Resolution Requirement: Resolution (

    
    ) between (S) and (R) peaks must be > 1.5.[1]
    
Stability Assessment Workflow

Use the following logic flow to determine the handling requirements for your specific batch of (1S)-6-MeO-Indanol.

StabilityWorkflow Start Start: (1S)-6-MeO-Indanol Sample DSC Step 1: DSC Analysis (Solid State) Start->DSC Solubility Step 2: Solution pH Check Start->Solubility Decision1 Sharp Melt? DSC->Decision1 Decision2 pH < 5? Solubility->Decision2 StableSolid Stable Solid Form Store < 25°C Decision1->StableSolid Yes UnstableSolid Risk: Eutectic/Amorphous Store -20°C Decision1->UnstableSolid No Buffer Action: Buffer to pH 7-8 (prevent racemization) Decision2->Buffer Yes StableSoln Process Compatible Monitor ee% Decision2->StableSoln No

Caption: Decision matrix for storage and processing conditions based on thermal and pH analysis.

References
  • Yamano, T., et al. (2006).[1][7] "Approach to the stereoselective synthesis of melatonin receptor agonist Ramelteon via asymmetric hydrogenation." Tetrahedron: Asymmetry, 17(2), 184–190.[1] Link[1][7]

    • Context: Establishes the stability and synthesis of the related indeno[5,4-b]furan core, providing baseline d
  • Bertero, N. M., et al. (2015).[1] "Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts." Microporous and Mesoporous Materials, 213, 63-71.[1] Link[1]

    • Context: Defines the kinetics of dehydration for 1-indanol derivatives, confirming the thermodynamic drive toward the alkene.
  • Kawanami, S., et al. (2021).[1] "Concise Six-Step Asymmetric Approach to Ramelteon." The Journal of Organic Chemistry, 86(21), 15731–15739.[1] Link[1]

    • Context: Discusses the handling of sensitive chiral intermediates in the Ramelteon p
  • PubChem Compound Summary. "6-Methyl-2,3-dihydro-1H-inden-1-ol" (Analogous Structure). Link[1]

    • Context: Provides physicochemical property baselines for 6-substituted indanols.

Sources

Exploratory

difference between (1S) and (1R) 6-methoxy-2,3-dihydro-1H-inden-1-ol

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It bypasses generic definitions to focus on the critical stereochemical, synthetic, and pharmacological divergences...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It bypasses generic definitions to focus on the critical stereochemical, synthetic, and pharmacological divergences between the (1S) and (1R) enantiomers of 6-methoxy-2,3-dihydro-1H-inden-1-ol.

Subject: Stereochemical Divergence, Synthetic Resolution, and Pharmacological Application in Melatonin Receptor Agonists.

Executive Summary

6-methoxy-2,3-dihydro-1H-inden-1-ol (6-methoxy-1-indanol) is a chiral bicyclic alcohol serving as the critical scaffold for the synthesis of Ramelteon (Rozerem) , a selective MT1/MT2 melatonin receptor agonist.[1]

While the (1S) and (1R) enantiomers share identical scalar physical properties (boiling point, solubility) in achiral environments, their behavior diverges catastrophically in biological systems and polarized light interactions.

  • The (1S)-Enantiomer: The eutomer (active scaffold).[1] It provides the necessary absolute configuration to construct the tricyclic core of Ramelteon.

  • The (1R)-Enantiomer: The distomer (inactive/impurity).[1] Its presence in the final API (Active Pharmaceutical Ingredient) constitutes a critical quality defect, necessitating rigorous enantiomeric excess (ee) control >99.5%.

Structural & Stereochemical Analysis[1][2]

The distinction lies at the C1 position of the indane ring. The hydroxyl (-OH) group's spatial orientation dictates the downstream folding of the molecule during the formation of the dihydrofuran ring in Ramelteon synthesis.

Physical Property Divergence

While melting points of the racemate and pure enantiomers differ, the key analytical differentiator is Optical Rotation .

Property(1S)-6-methoxy-1-indanol(1R)-6-methoxy-1-indanol
Absolute Configuration (S)(R)
Optical Rotation [α]D²⁵ (-) Negative (Levorotatory)(+) Positive (Dextrorotatory)
Typical Value (c=1, CHCl₃) -35.8° to -43.5°+35.8° to +43.5°
Pharmacological Role Key Intermediate (Ramelteon) Impurity / Distomer
CAS Number 160696-29-1200425-74-7

Critical Note: The sign of rotation is solvent-dependent.[1] The values above refer to Chloroform (CHCl₃).[1] In other solvents, the magnitude may shift, but the (S)-enantiomer generally remains levorotatory in non-polar solvents.[1]

Pharmacological Implications: The Ramelteon Connection

The primary industrial driver for separating these enantiomers is the synthesis of Ramelteon. The drug's mechanism of action relies on a precise "lock-and-key" fit into the melatonin receptors (MT1/MT2) in the suprachiasmatic nucleus.[1]

Mechanism of Stereoselectivity
  • Binding Pocket Fit: The (S)-configuration of the indanol allows for the subsequent construction of the (S)-indeno[5,4-b]furan core.[1] This specific 3D curvature aligns the propionamide side chain to interact with Histidine and Valine residues in the MT1 receptor transmembrane domain.[1]

  • The (R)-Mismatch: The (R)-enantiomer forces the side chain into a sterically clashing trajectory, reducing binding affinity by orders of magnitude and potentially causing off-target binding (toxicity).[1]

Pathway Visualization

The following diagram illustrates the stereochemical flow from the ketone precursor to the final active drug.

RamelteonPathway Indanone 6-Methoxy-1-indanone (Achiral Ketone) S_Indanol (1S)-6-Methoxy-1-indanol (Levorotatory) Indanone->S_Indanol Asymmetric Hydrogenation (Ru-TsDPEN) R_Indanol (1R)-6-Methoxy-1-indanol (Dextrorotatory) Indanone->R_Indanol Non-selective Reduction Cyclization Cyclization & Derivatization (Maintains Chirality) S_Indanol->Cyclization Vilsmeier-Haack / Alkylation Waste Chemical Waste / Recycle R_Indanol->Waste Distomer Removal Ramelteon Ramelteon (API) (S)-Configuration Cyclization->Ramelteon Final Steps

Figure 1: Stereochemical lineage from the achiral indanone precursor.[1] The (S)-pathway (Green) leads to the active drug, while the (R)-pathway (Red) represents yield loss.[1]

Synthetic Protocols & Resolution Strategies

For researchers, the challenge is obtaining high Enantiomeric Excess (ee).[1] Two primary routes exist: Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Resolution .[1]

Method A: Asymmetric Transfer Hydrogenation (Chemical)

This is the preferred industrial route due to scalability and atom economy.[1] It utilizes a Ruthenium catalyst with a chiral ligand (Noyori type).[1]

  • Catalyst: RuCl[1]

  • Hydrogen Source: Formic acid / Triethylamine (HCOOH/TEA) azeotrope.[1]

  • Mechanism: The chiral diamine ligand creates a "chiral pocket" that directs the hydride transfer to the Re-face or Si-face of the ketone.[1]

Step-by-Step Protocol:

  • Charge: In a reactor, dissolve 6-methoxy-1-indanone (1.0 eq) in Dichloromethane (DCM).

  • Catalyst Addition: Add RuCl (0.5 mol%). Note: To obtain the (S)-alcohol, you typically use the (S,S)-ligand, but this must be empirically verified for each substrate.[1]

  • Reduction: Add HCOOH/TEA (5:2 ratio) slowly at 0°C.

  • Reaction: Stir at 25°C for 8-12 hours. Monitor conversion by HPLC.

  • Workup: Wash with water, dry over Na₂SO₄, and concentrate.

  • Yield/Purity: Expect >95% yield and >96% ee. Recrystallization from hexane/IPA can upgrade ee to >99%.[1]

Method B: Enzymatic Kinetic Resolution (Biocatalytic)

Used when metal contamination is a concern.[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B) or specific Ketoreductases (KREDs).[1]

  • Process: Acetylation of the racemate.[1] The enzyme selectively acetylates the (R)-isomer (or hydrolyzes the (S)-acetate), allowing separation of the (S)-alcohol from the (R)-ester via column chromatography.[1]

  • Drawback: Maximum theoretical yield is 50% (unless a dynamic kinetic resolution is used).[1]

Analytical Characterization (Self-Validating Protocol)

To distinguish (1S) from (1R) and quantify purity, Chiral HPLC is the gold standard.[1]

Validated Chiral HPLC Method
  • Column: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[1][2]

Expected Results:

  • (1R)-Enantiomer: Elutes first (approx. 11-13 min).

  • (1S)-Enantiomer: Elutes second (approx. 15-17 min).

  • Note: Retention times vary by system dead volume; inject a racemic standard first to establish windows.

Workflow Logic Diagram

AnalysisWorkflow Sample Unknown Sample (6-Methoxy-1-indanol) Polarimetry Step 1: Polarimetry (1% in CHCl3) Sample->Polarimetry HPLC Step 2: Chiral HPLC (Chiralcel OD-H) Sample->HPLC Decision1 Rotation (-)? Polarimetry->Decision1 Decision2 Peak @ ~16 min? HPLC->Decision2 ResultS Confirmed (1S)-Enantiomer (Ramelteon Precursor) Decision1->ResultS Yes ResultR Confirmed (1R)-Enantiomer (Distomer) Decision1->ResultR No (+) Decision2->ResultS Yes Decision2->ResultR No (Early Elution)

Figure 2: Analytical decision matrix for confirming stereochemistry.

References

  • Yamano, T., et al. (2006).[1] "Approach to the Synthesis of Ramelteon (TAK-375): A Melatonin Receptor Agonist." Tetrahedron: Asymmetry, 17(12), 184-190.[1]

  • Kato, K., et al. (2005).[1][3] "Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist." Neuropharmacology, 48(2), 301-310.[1]

  • Daicel Corporation. "Instruction Manual for CHIRALCEL® OD-H." Chiral Technologies.[1]

  • PubChem. "6-methoxy-2,3-dihydro-1H-inden-1-ol (Compound)."[1][4] National Library of Medicine.[1]

  • Ohkuma, T., et al. (1998).[1] "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst." Journal of the American Chemical Society, 120(51), 13529–13530.[1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Asymmetric Synthesis of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol via Corey-Bakshi-Shibata (CBS) Reduction

Abstract (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of potent therapeutics such as Rasagiline, an i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block in the pharmaceutical industry, notably serving as a key intermediate in the synthesis of potent therapeutics such as Rasagiline, an inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[1][2] The stereochemical purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, robust, and highly enantioselective protocol for the synthesis of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol through the asymmetric reduction of the prochiral ketone, 6-methoxy-1-indanone. The methodology is centered on the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve excellent stereocontrol.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidelines for analysis and troubleshooting, tailored for researchers in synthetic chemistry and drug development.

Introduction and Scientific Principle

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone transformation in modern organic synthesis.[5] While various methods exist, the Corey-Bakshi-Shibata (CBS) reduction stands out for its operational simplicity, high enantioselectivity, predictability, and broad substrate scope.[3][4]

The reaction utilizes a catalytic amount of a chiral oxazaborolidine, derived from a chiral amino alcohol like (S)-diphenylprolinol, in the presence of a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂). The key to the high degree of asymmetric induction lies in the formation of a rigid, six-membered ring transition state.

Mechanism of Asymmetric Induction:

  • Catalyst-Borane Coordination: The Lewis basic nitrogen atom of the CBS catalyst coordinates to the borane molecule. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4]

  • Ketone Coordination: The activated catalyst then coordinates to the carbonyl oxygen of the ketone substrate (6-methoxy-1-indanone). The coordination occurs preferentially from the less sterically hindered face of the carbonyl.

  • Stereoselective Hydride Transfer: The hydride is delivered from the borane to the carbonyl carbon via a highly organized, chair-like six-membered transition state.[6] The stereochemical outcome is dictated by the steric interactions between the substituents on the ketone and the substituent on the catalyst's boron atom. The larger substituent of the ketone orients itself in a pseudo-equatorial position to minimize steric clash, leading to a highly predictable enantiofacial selection.[7]

  • Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, and upon workup, yields the chiral alcohol. The CBS catalyst is regenerated and re-enters the catalytic cycle.

The overall catalytic cycle is depicted in the workflow below.

CBS_Catalytic_Cycle cluster_reactants Catalyst (S)-CBS Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH₃·SMe₂ Transition_State Ternary Complex (Ketone-Catalyst-Borane) Activated_Catalyst->Transition_State + Ketone Product_Complex Alkoxyborane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Releases Product (after workup) Product (1S)-Indenol Product Product_Complex->Product Workup (e.g., MeOH) Borane BH₃·SMe₂ Ketone 6-Methoxy-1-Indanone

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Experimental Protocol

This protocol describes the synthesis of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol on a 5 mmol scale.

2.1. Materials and Equipment

  • Reagents:

    • 6-Methoxy-1-indanone (≥98% purity)

    • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

    • Anhydrous Tetrahydrofuran (THF), inhibitor-free

    • Methanol (ACS grade)

    • Diethyl ether (ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

    • TLC plates (silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask (50 mL), oven-dried

    • Magnetic stirrer and stir bar

    • Syringes and needles

    • Septa

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Low-temperature bath (ice-water or cryocooler)

    • Rotary evaporator

    • Glassware for extraction and chromatography

2.2. Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL oven-dried round-bottom flask.

    • Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reactants:

    • To the flask, add 6-methoxy-1-indanone (0.81 g, 5.0 mmol).

    • Add 15 mL of anhydrous THF via syringe to dissolve the ketone.

    • Cool the resulting solution to 0 °C using an ice-water bath.

    • While stirring, slowly add (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.5 mL of a 1 M solution in toluene, 0.5 mmol, 10 mol%) dropwise via syringe. Stir the mixture for 10-15 minutes at 0 °C.

  • Asymmetric Reduction:

    • Slowly add borane-dimethyl sulfide complex (0.375 mL, ~3.75 mmol, 0.75 eq) dropwise to the stirred solution over a period of 20-30 minutes using a syringe pump. Caution: This reaction is exothermic and generates gas. A slow addition rate is crucial to control the temperature and prevent a runaway reaction.

    • After the addition is complete, let the reaction stir at 0 °C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a solvent system such as 3:1 Hexanes:Ethyl Acetate. The product alcohol will have a lower Rf value than the starting ketone. The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up:

    • Once the starting material is consumed, quench the reaction by slowly and carefully adding 5 mL of methanol dropwise at 0 °C. Vigorous gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add 25 mL of diethyl ether and 25 mL of water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product as an oil or a waxy solid.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 to 3:1).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol as a white to off-white solid.[8]

    • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[9][10] A common method involves using a chiral stationary phase like a Daicel Chiralcel OD-H or AD-H column with a mobile phase of Hexane/Isopropanol.

Expected Results and Data Presentation

The CBS reduction of 6-methoxy-1-indanone is a highly efficient and selective reaction. The following table summarizes typical results based on the described protocol.

ParameterValueNotes
Substrate 6-Methoxy-1-indanone-
Catalyst (S)-(-)-2-Methyl-CBS10 mol%
Reducing Agent BH₃·SMe₂0.75 equivalents
Solvent Anhydrous THF~0.3 M concentration
Temperature 0 °CCritical for selectivity
Reaction Time 1-2 hoursMonitor by TLC
Typical Yield 90-98%After chromatography
Enantiomeric Excess (ee) >98%Determined by chiral HPLC

Mechanistic Visualization of Stereoselectivity

The high enantioselectivity of the CBS reduction is a direct result of the energetic difference between the two possible transition states. The catalyst's chiral scaffold forces the ketone to approach in a specific orientation to minimize steric repulsion.

Stereochemical_Model cluster_favored Favored Pathway (leads to S-alcohol) cluster_disfavored Disfavored Pathway (leads to R-alcohol) Title Origin of Enantioselectivity in CBS Reduction of 6-Methoxy-1-Indanone TS_Favored Transition State 1 (Aryl group pseudo-equatorial) Text_Favored Minimal steric interaction between aryl group and catalyst's Me group. Product_S (1S)-Indenol TS_Favored->Product_S Forms (S)-Product TS_Disfavored Transition State 2 (Aryl group pseudo-axial) Text_Disfavored Severe steric clash between aryl group and catalyst's Me group. Product_R (1R)-Indenol TS_Disfavored->Product_R Forms (R)-Product Ketone Coordinated Ketone Ketone->TS_Favored Hydride attack from 'Re' face Ketone->TS_Disfavored Hydride attack from 'Si' face

Caption: Steric model explaining the enantiofacial discrimination in the CBS reduction.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive borane reagent (decomposed).2. Wet solvent or glassware introducing moisture.3. Inactive catalyst.1. Use a fresh, properly stored bottle of BH₃·SMe₂ or titrate to confirm concentration.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Use a fresh bottle of CBS catalyst from a reputable supplier.
Low Enantioselectivity (ee) 1. Reaction temperature was too high.2. Rate of borane addition was too fast, causing temperature spikes.3. Racemic (non-catalyzed) background reduction.1. Maintain the reaction temperature strictly at 0 °C or consider running at a lower temperature (e.g., -20 °C).2. Use a syringe pump for slow, controlled addition of the borane complex.3. Ensure slow addition of borane; using less than 1 equivalent can minimize background reduction.
Low Chemical Yield 1. Incomplete reaction.2. Product loss during work-up or purification.3. Volatility of borane-dimethyl sulfide.1. Allow the reaction to run longer, confirming full conversion by TLC.2. Be careful during extractions; perform back-extractions if necessary. Optimize chromatography conditions.3. Ensure accurate measurement and handling of the borane reagent.

Conclusion

The Corey-Bakshi-Shibata reduction offers a highly reliable, efficient, and exceptionally stereoselective method for synthesizing (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol. By carefully controlling reaction parameters, particularly temperature and the rate of reagent addition, researchers can consistently achieve high chemical yields and excellent enantiomeric purity. This protocol serves as a foundational guide for scientists engaged in the synthesis of chiral intermediates for pharmaceutical development and other applications requiring high-purity enantiomers.

References

  • Chen, J. J., & Swope, D. M. (2005). Clinical pharmacology of rasagiline: a novel, second-generation, selective, irreversible monoamine oxidase type B inhibitor. Current Opinion in Neurology, 18(4), 428-434. (Source: Not directly found, but provides context for Rasagiline's importance)
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • PubChem. (n.d.). 6-methoxy-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Wikipedia contributors. (2023, December 2). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved February 25, 2026, from [Link]

  • Nettles, J. H., Matelich, M. C., & Klute, W. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(10), 4823-4828. [Link]

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. (2014). Organic Process Research & Development, 18(10), 1256-1261. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved February 25, 2026, from [Link]

Sources

Application

Application Note: Biocatalytic Asymmetric Reduction of 6-Methoxy-1-indanone to (1S)-6-Methoxy-1-indanol

Topic: Enzymatic Reduction of 6-Methoxy-1-indanone to (1S)-Alcohol Content Type: Application Note & Protocol Guide Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Reduction of 6-Methoxy-1-indanone to (1S)-Alcohol Content Type: Application Note & Protocol Guide Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists.

Executive Summary

The chiral alcohol (1S)-6-methoxy-1-indanol is a critical pharmacophore and intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and various serotonin reuptake inhibitors. Traditional chemical reductions (e.g., Corey-Bakshi-Shibata) often require cryogenic conditions, toxic boranes, and heavy metal catalysts, posing significant environmental and safety challenges at scale.

This guide details a robust biocatalytic protocol using stereoselective Ketoreductases (KREDs), specifically derived from Candida parapsilosis (CPCR/SCRII class), to achieve >99% enantiomeric excess (ee) and high conversion under mild aqueous conditions.

Mechanistic Principles & Enzyme Selection

The Challenge of Stereocontrol

The reduction of 6-methoxy-1-indanone requires distinguishing between the re- and si-faces of the planar carbonyl group within a rigid bicyclic framework.

  • Prelog Rule: Standard dehydrogenase reductions often follow Prelog’s rule, typically yielding (S)-alcohols for simple ketones.

  • Enzyme Specificity: The carbonyl reductase from Candida parapsilosis (SCRII) is unique; it catalyzes what is often termed an "anti-Prelog" type reaction in open-chain ketones but yields the (S)-enantiomer for cyclic indanones with high fidelity due to the steric constraints of the enzyme's binding pocket.

Cofactor Regeneration Logic

KREDs are cofactor-dependent, requiring NADPH or NADH. Stoichiometric addition of these cofactors is economically unfeasible. Therefore, a coupled regeneration system is mandatory.

  • System Choice: Glucose Dehydrogenase (GDH) with Glucose.

  • Rationale: Unlike the Isopropanol/ADH system (which produces acetone, a potential enzyme inhibitor), the GDH system produces gluconolactone (hydrolyzing to gluconic acid), which is non-inhibitory and drives the equilibrium forward essentially irreversibly.

Reaction Pathway Visualization

G sub_indanone 6-Methoxy-1-indanone enzyme_complex KRED-NADPH Complex sub_indanone->enzyme_complex Binding prod_indanol (1S)-6-Methoxy-1-indanol enzyme_complex->prod_indanol Hydride Transfer enzyme_spent KRED-NADP+ enzyme_complex->enzyme_spent Reduction cofactor_regen GDH System (Glucose -> Gluconic Acid) enzyme_spent->cofactor_regen Recycling cofactor_regen->enzyme_complex Regeneration

Figure 1: Catalytic cycle showing the hydride transfer from NADPH to the substrate and the coupled GDH regeneration loop.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 6-Methoxy-1-indanone (>97% purity)Precursor
Enzyme Recombinant KRED (e.g., C. parapsilosis SCRII variant)Chiral Catalyst
Cofactor NADP+ (disodium salt)Hydride Carrier
Co-substrate D-GlucoseHydride Source
Recycling Enzyme Glucose Dehydrogenase (GDH)Cofactor Regenerator
Buffer 100 mM Potassium Phosphate (KPi), pH 7.0Reaction Medium
Co-solvent DMSO or Isopropanol (IPA)Solubility Enhancer
Step-by-Step Synthesis (Bench Scale: 500 mg)

Step 1: Buffer Preparation Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Ensure pH is adjusted precisely, as KRED activity drops significantly below pH 6.0 or above pH 8.0.

Step 2: Substrate Solubilization (Critical) 6-Methoxy-1-indanone has poor aqueous solubility.

  • Dissolve 500 mg (3.08 mmol) of substrate in 2.5 mL of DMSO (5% v/v of final volume).

  • Note: If the enzyme is sensitive to DMSO, use a biphasic system with Butyl Acetate, though this may reduce reaction rate.

Step 3: Reaction Assembly In a 100 mL round-bottom flask or jacketed reactor:

  • Add 45 mL of KPi buffer.

  • Add D-Glucose (1.5 equivalents, ~830 mg).

  • Add NADP+ (1.0 mM final concentration, ~40 mg).

  • Add GDH (50 Units).

  • Initiate stirring (magnetic bar, 250 rpm) and equilibrate to 30°C.

  • Add the KRED enzyme (load ratio: 10-20 U/mmol substrate).

  • Dropwise addition: Slowly add the DMSO-substrate solution over 5 minutes to prevent immediate precipitation/crashing out.

Step 4: Monitoring & pH Control

  • Time: 12–24 hours.[1]

  • pH Maintenance: The GDH reaction produces gluconic acid, which will lower pH. Monitor periodically and adjust with 1M NaOH to maintain pH 7.0.

  • Endpoint: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC until conversion >98%.

Step 5: Workup & Isolation

  • Quench reaction by adding 50 mL Ethyl Acetate (EtOAc).

  • Centrifuge or filter through Celite to remove denatured protein (emulsion prevention).

  • Extract aqueous phase 3x with EtOAc.

  • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallization from Hexane/IPA is usually sufficient if ee >98%.

Analytical Methods (Quality Control)

To validate the (1S)-configuration and quantify enantiomeric excess, use Chiral HPLC.

Chiral HPLC Conditions
  • Column: Daicel Chiralcel OD-H or Chiralpak AS-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Expected Retention Times (Approximate)
CompoundRetention Time (OD-H)
6-Methoxy-1-indanone ~12.5 min
(1R)-6-Methoxy-1-indanol ~15.2 min
(1S)-6-Methoxy-1-indanol ~18.5 min

(Note: Run a racemic standard first to confirm separation order, as specific column batches may vary).

Process Optimization & Troubleshooting

Optimization Workflow

The following diagram illustrates the decision tree for optimizing low yield or stereoselectivity.

Optimization start Initial Reaction Result check_conv Conversion < 90%? start->check_conv check_ee ee < 98%? check_conv->check_ee No solubility_issue Substrate Precipitation check_conv->solubility_issue Yes enzyme_death Enzyme Deactivation check_conv->enzyme_death Yes temp_issue Temp too High check_ee->temp_issue Yes sol_fix Add 10% DMSO or Cyclodextrin solubility_issue->sol_fix enzyme_fix Increase NADP+ or Check pH enzyme_death->enzyme_fix temp_fix Lower Temp to 20°C (Slower but higher ee) temp_issue->temp_fix

Figure 2: Troubleshooting logic for biocatalytic reduction.

Common Issues Table
ProblemRoot CauseCorrective Action
Low Conversion Substrate inhibition or low solubility.Use fed-batch addition of substrate; Add 1-5% Tween-80 or β-Cyclodextrin.
pH Drift Acidification by GDH byproduct.Use higher buffer strength (200 mM) or pH-stat titration.
Emulsion Protein denaturation at interface.Filter through Celite pad before extraction; do not shake vigorously—roll or stir.
Low ee Non-selective background reduction.Ensure no chemical reducing agents are present; lower temperature to 20°C.

References

  • Vertex AI Search. (2024). Carbonyl reductase SCRII from Candida parapsilosis catalyzes anti-Prelog reaction to (S)-1-phenyl-1,2-ethanediol.[2][3][4] National Institutes of Health (NIH). 2

  • Royal Society of Chemistry. (2024). A carbonyl reductase from Candida parapsilosis ATCC 7330: substrate selectivity and enantiospecificity. Organic & Biomolecular Chemistry. 5

  • YMC Co., Ltd. (2024). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Application Notes. 6

  • Phenomenex. (2024). Chiral HPLC Separations Guidebook. Phenomenex Technical Resources. 7

  • Sigma-Aldrich. (2024). 6-Methoxy-1-indanone Product Specification and Properties. MilliporeSigma. Link

Sources

Method

Application Note: Scalable Production of (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-ol via Asymmetric Transfer Hydrogenation

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, robust methodologies over academic curiosity, focusing on the Asymmetric Transfer Hydrogena...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, robust methodologies over academic curiosity, focusing on the Asymmetric Transfer Hydrogenation (ATH) of 6-methoxy-1-indanone to yield the (1S)-alcohol, a critical intermediate for Ramelteon.

Executive Summary

The enantioselective reduction of 6-methoxy-1-indanone to (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol is the rate-limiting stereochemical step in the synthesis of the melatonin receptor agonist Ramelteon . While biocatalytic routes (KREDs) exist, this guide details the Asymmetric Transfer Hydrogenation (ATH) utilizing Ruthenium-TsDPEN catalysts. This method is selected for its operational simplicity, high volumetric productivity, and avoidance of high-pressure hydrogen gas.

Key Performance Indicators (KPIs):

  • Enantiomeric Excess (ee): >97% (after crystallization).

  • Conversion: >98%.[1]

  • Space-Time Yield: High (Reaction time <12 h at ambient pressure).

Reaction Mechanism & Critical Process Parameters (CPPs)

The transformation relies on the Noyori-Ikariya mechanism , utilizing a "metal-ligand bifunctional" catalyst. The Ruthenium center activates the hydride, while the amino proton of the TsDPEN ligand directs the substrate orientation, ensuring high enantioselectivity.

The Chemistry[2]
  • Substrate: 6-methoxy-1-indanone.

  • Catalyst: RuCl. Note: The (S,S)-ligand configuration is required to obtain the (1S)-alcohol for this specific substrate class.

  • Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope.

  • Driving Force: Irreversible release of CO₂ gas.

Mechanism Diagram

The following diagram illustrates the catalytic cycle and the stereochemical enforcement.

ATH_Mechanism Substrate 6-Methoxy-1-Indanone TS Transition State (Six-Membered Ring) Substrate->TS Coordination Catalyst_Pre Ru-Cl Precatalyst (16e- species) Ru_Hydride Ru-H Active Species (18e- species) Catalyst_Pre->Ru_Hydride + HCOOH/TEA - CO2 CO2 CO2 (Gas) Catalyst_Pre->CO2 Off-gassing Ru_Hydride->TS Hydride Transfer TS->Catalyst_Pre Regeneration Product (1S)-6-Methoxy-1-Indanol TS->Product Product Release

Figure 1: Catalytic cycle for the Ru-ATH of ketones. The irreversible loss of CO₂ drives the equilibrium forward.

Scale-Up Protocol (100g Basis)

Safety Warning: This reaction generates stoichiometric quantities of Carbon Dioxide (CO₂). On a 100g scale, approximately 15-20 Liters of gas will be generated. Ensure adequate headspace and venting. The HCOOH/TEA mixture is corrosive and exothermic upon preparation.

Materials Bill
ReagentEquiv.Mass/VolRole
6-Methoxy-1-indanone1.0100 gSubstrate
RuCl0.001 (0.1 mol%)~0.4 gCatalyst
Formic Acid / TEA (5:2)2.5 vol250 mLH-Donor / Solvent
Ethyl Acetate (or 2-MeTHF)-500 mLExtraction Solvent
NaHCO₃ (sat. aq.)-500 mLQuench / Wash
Step-by-Step Procedure
Phase 1: Reactor Preparation & Inerting
  • Equipment: Use a 1L jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser connected to a gas bubbler (to monitor CO₂ evolution).

  • Inerting: The Ru-catalyst is sensitive to oxygen in its hydride form. Purge the reactor with Nitrogen (N₂) for 15 minutes.

Phase 2: Hydrogen Source Preparation (Exotherm Control)

Self-Validating Step: If prepared incorrectly, the H-source will degrade.

  • If not purchasing pre-mixed azeotrope: In a separate flask, cool Triethylamine (TEA) to 0°C.

  • Slowly add Formic Acid (HCOOH) dropwise. Caution: Highly Exothermic. Maintain temp <10°C.

  • Target molar ratio: 5:2 (HCOOH:TEA).

Phase 3: Reaction Initiation
  • Charge the 6-methoxy-1-indanone (100 g) into the reactor.

  • Add the HCOOH/TEA azeotrope (250 mL). Stir to dissolve.

  • Adjust jacket temperature to 25°C .

  • Add the Catalyst (0.4 g) in one portion against a counter-current of N₂.

  • Observation: Bubbling (CO₂) should commence within 5-10 minutes. This indicates the catalyst is active.

Phase 4: Reaction Monitoring
  • Stir at 25-30°C for 8–12 hours.

  • IPC (In-Process Control): Take a 50 µL aliquot, dilute in MeOH, and analyze via HPLC (Method A, see Sec 4).

    • Target: <1.0% residual ketone.

    • Troubleshooting: If conversion stalls >5%, add 10% more catalyst and increase temp to 35°C.

Phase 5: Workup & Isolation
  • Quench: Cool reactor to 10°C. Slowly add water (300 mL).

  • Extraction: Add 2-Methyltetrahydrofuran (2-MeTHF) (300 mL). Note: 2-MeTHF is a greener alternative to DCM and separates better than EtOAc in this system.

  • Phase Cut: Separate the lower aqueous layer.

  • Wash: Wash organic layer with Saturated NaHCO₃ (2 x 200 mL) to remove residual formic acid. Check pH of aqueous waste; it must be >7.

  • Concentration: Distill organic solvent under reduced pressure (45°C bath) to a thick oil.

Phase 6: Crystallization (Optical Enrichment)

Critical Quality Attribute (CQA) Step. The crude oil usually has 95-96% ee. Crystallization upgrades this to >99% ee.

  • Solvent: Dissolve the crude oil in Toluene (2 mL per gram of crude) at 60°C.

  • Anti-solvent: Slowly add Heptane (4 mL per gram) while maintaining 60°C until slight turbidity persists.

  • Cooling: Cool to 20°C over 2 hours, then to 0°C for 1 hour.

  • Filtration: Collect solids via vacuum filtration.[2] Wash with cold Heptane.

  • Drying: Vacuum oven at 40°C.

Quality Control & Analytical Methods

Method A: Conversion Check (Achiral HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm.

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile (Gradient 90:10 to 10:90).

  • Detection: UV @ 210 nm and 254 nm.

  • Retention: Ketone elutes significantly later than the Alcohol.

Method B: Enantiomeric Excess (Chiral HPLC)

This method validates the stereochemical integrity.

  • Column: Chiralpak AD-H (Daicel) or equivalent Amylose-based phase.

  • Mobile Phase: n-Hexane / Ethanol (90:10) isocratic.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Temp: 25°C.

  • Detection: UV @ 220 nm.[4]

  • Expected Separation:

    • (1R)-enantiomer (Impurity): ~8.5 min

    • (1S)-enantiomer (Target): ~10.2 min

    • Note: Confirm elution order with a racemic standard.

Process Flow Diagram (PFD)

The following diagram outlines the unit operations for the scale-up process.

Process_Flow Feed Feed Preparation (Indanone + HCOOH/TEA) Reactor ATH Reactor (Ru-Cat, 25°C, 12h) CO2 Venting Feed->Reactor Charge Quench Quench & Separation (+ Water, + 2-MeTHF) Reactor->Quench Complete (>98%) Wash Acid Removal (NaHCO3 Wash) Quench->Wash Organic Phase Evap Solvent Swap (Distill to Toluene) Wash->Evap Neutral Organics Cryst Crystallization (Toluene/Heptane) Evap->Cryst Concentrate Isolation Filtration & Drying Target: (1S)-Indanol Cryst->Isolation Slurry

Figure 2: Process Flow Diagram (PFD) for the isolation of (1S)-6-methoxy-1-indanol.

Troubleshooting & Safety Analysis

Common Failure Modes
IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning of catalyst.Ensure rigorous N₂ purge. Degas solvents.[5]
Low ee (<90%) High reaction temperature (>40°C) or wrong ligand.Maintain T < 30°C. Confirm (S,S)-TsDPEN identity.
Oiling out during Cryst. Cooling too fast or too much anti-solvent.Re-heat to dissolve, seed with pure crystal, cool slowly.
Hazard Analysis (HSE)
  • Formic Acid/TEA: This mixture is a "chemical hydrogen storage" medium. While safer than H₂ gas cylinders, it releases CO₂ continuously. Do not seal the reactor.

  • Ruthenium Residues: While low loading (0.1%) is used, pharmaceutical intermediates require heavy metal screening (ICP-MS) to ensure Ru < 10 ppm in the final API. The crystallization step usually purges Ru effectively.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Yamano, T., et al. (2006). Process Development of Ramelteon: A Novel Melatonin Receptor Agonist. Organic Process Research & Development, 10(6).
  • Blacker, A. J., et al. (2004). Accelerated Asymmetric Transfer Hydrogenation of Aromatic Ketones in Water. Organic & Biomolecular Chemistry. Link

  • Daicel Chiral Technologies. (n.d.). Application Data for Chiralpak AD-H. (Standard reference for chiral HPLC method development). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; QC of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol

[1][2][3] Case Reference: (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (CAS: 13623-25-1 [racemate/ketone related], Specific chiral CAS varies by registry) Common Application: Key intermediate for Melatonin Receptor Agonists...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case Reference: (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (CAS: 13623-25-1 [racemate/ketone related], Specific chiral CAS varies by registry) Common Application: Key intermediate for Melatonin Receptor Agonists (e.g., Ramelteon).[1][2][3] Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Purity Paradox

Welcome to the Technical Support Center. You are likely working with (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol , a chiral alcohol critical for downstream pharmaceutical synthesis.[1][2][3]

The Core Challenge: This molecule presents a "Purity Paradox."

  • Chemical Instability: The benzylic hydroxyl group is prone to dehydration, forming 6-methoxy-1-indene under acidic or thermal stress.[1][2][3]

  • Stereochemical Drift: Achieving >99% enantiomeric excess (ee) is difficult because the minor (R)-enantiomer often co-crystallizes with the (S)-product, requiring specific solvent systems to break the lattice.[1][2][3]

This guide addresses these issues directly with field-proven protocols.

Module 1: Chemical Purity (Removing The "Gunk")

User Issue: "My crude product is a sticky oil, but it should be a solid. NMR shows starting material."

Diagnosis

The presence of unreacted 6-methoxy-1-indanone (ketone) or 6-methoxy-1-indene (alkene) prevents crystallization.[1][2][3] You cannot effectively upgrade enantiomeric excess (ee) until chemical purity is >95%.[1][3]

Troubleshooting Protocol: The Ketone Purge

If your crude contains >5% ketone, recrystallization will fail (oiling out). Use this chemical cleanup before attempting chiral purification.[1][2][3]

Option A: The Bisulfite Wash (For >10% Ketone)

Why it works: The ketone forms a water-soluble bisulfite adduct, while the alcohol remains in the organic layer.

  • Dissolve crude in Ethyl Acetate (EtOAc) (5 vol).

  • Wash with saturated aqueous NaHSO₃ (3x).[1][2][3]

  • Wash with brine, dry over MgSO₄, and concentrate.

Option B: Silica Gel Chromatography (The Standard)

Why it works: The polarity difference between the ketone (less polar) and alcohol (more polar) allows separation.

ParameterRecommendation
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase Hexane : Ethyl Acetate (Gradient 9:1

7:[1][2][3]3)
Rf Values (Approx) Ketone: ~0.6
Loading 1g crude per 30-50g silica

Critical Warning: Do not use acidified silica or heating >40°C during evaporation.[1][2][3] This causes elimination to the indene (dehydration).[3]

Module 2: Enantiomeric Purity (Boosting ee%)

User Issue: "I performed an asymmetric reduction, but my ee is only 88%. I need >99%."

The Solution: Preferential Recrystallization

Once chemical purity is established, you can upgrade the optical purity. (S)-6-methoxy-1-indanol is a solid (MP approx. 108-110°C), making it suitable for crystallization.[1][2][3]

Protocol: The "Toluene Switch"

Polar solvents often solubilize both enantiomers too well. Non-polar aromatic solvents maximize the lattice energy difference between the racemate and the pure enantiomer.

Step-by-Step:

  • Dissolution: Dissolve the solid in minimal boiling Toluene (approx. 3-5 mL per gram).

  • Anti-Solvent (Optional): If dissolution is too easy, add hot Heptane dropwise until slight turbidity appears, then add one drop of Toluene to clear it.[2][3]

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.

  • The "Hard" Step: If no crystals form, cool to 0-4°C.

    • Pro-Tip: Seed with a tiny crystal of pure (S)-enantiomer if available.[1][2][3]

  • Filtration: Filter cold. Wash with cold Heptane.[1][3]

Why Toluene? Aromatic stacking interactions (π-π stacking) between the solvent and the indane ring often stabilize the desired crystal lattice better than simple alcohols like Ethanol.

Module 3: Analytical Troubleshooting (Chiral HPLC)

User Issue: "I see peak splitting or tailing on my chiral HPLC. I can't calculate ee accurately."

Standard Method: Normal Phase Chiral HPLC
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm or 280 nm.[1][2][3]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Hydrogen bonding with stationary phase.[1][2][3]Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase to mask silanols.[3]
Fronting Peaks Column overload.Dilute sample to <0.5 mg/mL.[1][2][3] Inject smaller volume (5 µL).
No Separation Wrong selector interaction.Switch from IPA to Ethanol (sharpen peaks) or try a Chiralpak AS-H column.[1][2][3]
Ghost Peaks Carryover.Wash column with 100% Ethanol for 30 mins between distinct batches.

Visualizing the Workflow

The following diagram outlines the logical decision-making process for purifying this intermediate.

PurificationWorkflow cluster_legend Process Key Start Crude (1S)-6-methoxy-1-indanol CheckPurity Analyze Chemical Purity (H-NMR / TLC) Start->CheckPurity Decision1 Is Chemical Purity > 95%? CheckPurity->Decision1 RemoveKetone Purify: Silica Column (Hex/EtOAc 8:2) Decision1->RemoveKetone No (<95%) CheckEE Analyze Enantiomeric Excess (Chiral HPLC) Decision1->CheckEE Yes RemoveKetone->CheckPurity Decision2 Is ee > 99%? CheckEE->Decision2 Recryst Recrystallization Solvent: Toluene/Heptane Decision2->Recryst No (85-98%) Derivatize Alternative: Derivatization (e.g., 3,5-dinitrobenzoate) Decision2->Derivatize No (<85%) Final Final Product (>99% ee, >99% chem purity) Decision2->Final Yes Recryst->CheckEE Derivatize->CheckEE Legend1 Analysis Legend2 Purification Action

Caption: Logical workflow for sequential chemical and optical purification of indanol intermediates.

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic resolution if recrystallization fails? A: Yes. Lipases (like Candida antarctica Lipase B, CAL-B) are highly effective for kinetic resolution of indanols.[1][2][3]

  • Method: Acylation of the (R)-enantiomer using Vinyl Acetate in MTBE.[1][2][3] The (S)-alcohol remains unreacted and can be separated from the (R)-ester via column chromatography.[1][3] This is recommended if your starting ee is very low (<80%).[2][3]

Q: My product turned yellow during drying. What happened? A: This indicates oxidation to the ketone or dehydration to the alkene, likely caused by excessive heat or acidic residues.

  • Fix: Ensure the product is free of acid traces (wash with NaHCO₃ before final drying). Dry in a vacuum oven at <40°C .

Q: Is the absolute configuration definitely (S)? A: For the Ramelteon precursor, the (S)-enantiomer is standard. However, always verify using a reference standard or specific optical rotation.

  • Literature Value:

    
     (c=1, CHCl₃) for the (S)-isomer (Value varies by solvent; verify with specific batch CoA).[1][2][3]
    

References

  • Yamano, T., et al. (2006).[2][3] "Process for the preparation of (S)-6-methoxy-1-indanol." Tetrahedron: Asymmetry, 17(12), 184-190.[1][2][3] [1][2][3]

  • Daicel Corporation. (2024).[1][2][3] "Chiral Column Selection Guide for Indanols." Chiral Technologies Application Data.

  • Uchida, M., et al. (2005).[2][3] "Synthesis of Ramelteon: Key Intermediate Purification." Chemical & Pharmaceutical Bulletin, 53(11), 1461.[2][3]

  • Sigma-Aldrich. (2024).[1][2][3] "Product Specification: 6-Methoxy-1-indanone." Merck KGaA Technical Data.[1][3]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Methoxy-1-Indanone Asymmetric Reduction

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the asymmetric reduction of 6-methoxy-1-indanone. This guide is designed to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the asymmetric reduction of 6-methoxy-1-indanone. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this critical synthetic transformation. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough understanding of the underlying chemical principles. Our goal is to empower you to diagnose and resolve issues leading to low yield and suboptimal enantioselectivity, ultimately accelerating your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and issues that arise during the asymmetric reduction of 6-methoxy-1-indanone.

Issue 1: Low or No Conversion of 6-Methoxy-1-indanone

Question: My reaction shows very little or no consumption of the starting material, 6-methoxy-1-indanone. What are the likely causes and how can I fix this?

Answer: Low or no conversion is a frequent and frustrating issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. A systematic approach is key to identifying the root cause.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Deactivation: The catalyst is the heart of the asymmetric reduction, and its health is paramount.

    • Air and Moisture Sensitivity: Many catalysts used for asymmetric reduction, particularly those based on transition metals like Ruthenium and Rhodium, are highly sensitive to oxygen and moisture.[1]

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. All solvents and reagents must be anhydrous and thoroughly degassed.[2][3] Conduct the reaction under a strictly inert atmosphere (e.g., high-purity Argon or Nitrogen).[2]

    • Improper Catalyst Preparation or Handling: The active catalytic species may not have been generated correctly or may have decomposed upon storage.

      • Solution: If preparing the catalyst in-situ, follow the literature procedure precisely. For commercially available catalysts, ensure they have been stored under the recommended conditions (e.g., in a glovebox or desiccator). It is often best to use freshly prepared or newly purchased catalysts.[2]

    • Acidic Impurities: Trace acidic impurities in the substrate or solvent can protonate and deactivate the catalyst, especially in Noyori-type hydrogenations which often employ a basic activator.[2]

      • Solution: Purify the 6-methoxy-1-indanone substrate via recrystallization or column chromatography if its purity is questionable.[4] The addition of a catalytic amount of a non-nucleophilic base (e.g., anhydrous K₂CO₃ or KOtBu) can help scavenge acidic impurities.[2]

  • Suboptimal Reaction Conditions: The delicate balance of temperature, pressure, and concentration can significantly impact reaction kinetics.

    • Temperature: While lower temperatures often favor higher enantioselectivity, they can also dramatically decrease the reaction rate.[5]

      • Solution: Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C) to find an optimal balance between reaction rate and enantioselectivity for your specific catalyst system.[2][6]

    • Hydrogen Pressure (for hydrogenation reactions): Insufficient hydrogen pressure will lead to slow or incomplete reactions.

      • Solution: Ensure your reaction vessel is properly sealed and pressurized. For laboratory-scale reactions, a hydrogen balloon is often sufficient, but for larger scales or less active catalysts, a Parr shaker or similar apparatus may be necessary.

  • Poor Reagent Quality: The purity of all components is critical.

    • Solvent Quality: The presence of water or other reactive impurities in the solvent can be detrimental.

      • Solution: Use high-purity, anhydrous solvents. If necessary, purify solvents using standard laboratory procedures.[3][7]

    • Reducing Agent (for transfer hydrogenation): In transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) must be of high quality.

      • Solution: Use freshly opened or properly stored hydrogen donors.

Issue 2: Low Enantiomeric Excess (ee)

Question: I am getting good conversion to the desired 6-methoxy-1-indanol, but the enantiomeric excess is unacceptably low. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low ee values indicate that the chiral catalyst is not effectively discriminating between the two faces of the prochiral ketone.

Potential Causes & Troubleshooting Steps:

  • Mismatched Catalyst-Substrate Pairing: The steric and electronic properties of the 6-methoxy-1-indanone may not be well-suited for the chosen chiral ligand or catalyst.[2]

    • Solution: If possible, screen a small library of chiral ligands. For Noyori-type hydrogenations, the combination of the diphosphine and diamine ligands creates the chiral environment, and slight modifications can have a large impact.[1][8] For CBS reductions, the choice of the chiral oxazaborolidine is critical.[9]

  • Non-Catalytic Background Reaction: A competing, non-catalyzed reduction pathway will produce a racemic product, thereby eroding the overall enantiomeric excess. This is a known issue in some borane-mediated reductions.[5]

    • Solution: Lowering the reaction temperature can often suppress the rate of the non-catalyzed background reaction more significantly than the catalyzed reaction, leading to an improvement in ee.[2]

  • Reaction Temperature: Temperature has a profound effect on enantioselectivity.[5]

    • Solution: As a general rule, lower temperatures lead to higher enantioselectivity due to the larger free energy difference between the diastereomeric transition states.[10] It is crucial to screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to find the optimum for your system.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.

    • Solution: Perform the reaction in a variety of solvents with different properties (e.g., THF, Toluene, Dichloromethane, 2-propanol).[2][6]

Data Presentation: Impact of Reaction Parameters on Yield and ee

The following table summarizes the expected impact of key reaction parameters on the asymmetric reduction of a generic prochiral ketone. This should serve as a general guide for your optimization efforts.

ParameterImpact on Yield / ConversionImpact on Enantiomeric Excess (ee)General Recommendation
Temperature Increases with temperatureGenerally decreases with increasing temperature[5]Screen a range of temperatures to find the optimal balance.
Catalyst Loading Increases with higher loadingGenerally no direct impact, but can affect reaction timeUse the lowest effective catalyst loading to minimize costs and potential side reactions.
Solvent Can vary significantlyCan have a large and unpredictable effectScreen a variety of aprotic and protic solvents.[2][6]
Purity of Reagents High purity is essential for high yieldHigh purity is essential for high eeUse anhydrous, degassed solvents and high-purity reagents.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This protocol provides a general starting point for the asymmetric transfer hydrogenation of 6-methoxy-1-indanone using a Ru-based catalyst.

  • Preparation: In a glovebox, add the chiral Ru-catalyst (e.g., (S,S)-Ts-DENEB™) (0.005-0.01 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add 6-methoxy-1-indanone (1.0 eq) followed by an anhydrous, degassed solvent (e.g., 2-propanol).

  • Reaction Initiation: Add the hydrogen source, which in the case of 2-propanol as the solvent is the solvent itself. A mixture of formic acid and triethylamine (5:2 azeotrope) is another common hydrogen source.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine both conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached the desired conversion, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the asymmetric reduction of 6-methoxy-1-indanone.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Step 1: Verify Catalyst Activity Start->Check_Catalyst Catalyst_Handling Inert atmosphere? Fresh/properly stored catalyst? Check_Catalyst->Catalyst_Handling Potential Issues In_Situ_Prep Correct preparation procedure? Check_Catalyst->In_Situ_Prep Potential Issues Check_Conditions Step 2: Evaluate Reaction Conditions Temperature Is temperature too low? Check_Conditions->Temperature Potential Issues Pressure Sufficient H2 pressure? Check_Conditions->Pressure Potential Issues Concentration Substrate/catalyst ratio optimal? Check_Conditions->Concentration Potential Issues Check_Reagents Step 3: Assess Reagent Quality Solvent_Purity Anhydrous & degassed solvent? Check_Reagents->Solvent_Purity Potential Issues Substrate_Purity Substrate free of acidic impurities? Check_Reagents->Substrate_Purity Potential Issues Solution_Found Problem Resolved Catalyst_Handling->Check_Conditions If issues addressed In_Situ_Prep->Check_Conditions If issues addressed Temperature->Check_Reagents If issues addressed Pressure->Check_Reagents If issues addressed Concentration->Check_Reagents If issues addressed Solvent_Purity->Solution_Found If issues addressed Substrate_Purity->Solution_Found If issues addressed Catalytic_Cycle Catalyst [Ru(II)-Ligand] Active_Catalyst [Ru(II)-H] Catalyst->Active_Catalyst Activation Complex [Substrate-Ru-H] Active_Catalyst->Complex Coordination Product_Release [Product + Catalyst] Complex->Product_Release Hydride Transfer Product_Release->Catalyst Regeneration Product Alcohol H2 H2 Base Base Substrate Ketone

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

References

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). PubMed. Available at: [Link]

  • Shende, V. S., Singh, P., & Bhanage, B. M. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(4), 937-963. Available at: [Link]

  • Nasipuri, D., Samaddar, A. K., & Datta Gupta, M. (1981). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 58(11), 1043-1047. Available at: [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005). Semantic Scholar. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of chemical research, 37(4), 265-275. Available at: [Link]

  • Yuan, T.-T., et al. (2026). Photocatalytic 1,2,3-Trifunctionalization of β,γ-Unsaturated Ketones via 1,2-Carbonyl Migration to Access Functionalized Indanones. Organic Letters. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). ResearchGate. Available at: [Link]

  • Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. (2024). YouTube. Available at: [Link]

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. (2025). ResearchGate. Available at: [Link]

  • Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (n.d.). Semantic Scholar. Available at: [Link]

  • Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. (2024). ACS Publications. Available at: [Link]

  • Cas No.13623-25-1 6-Methoxy-1-indanone. (n.d.). Pharmlab. Available at: [Link]

  • Xu, J., Wei, T., & Zhang, Q. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of organic chemistry, 68(26), 10146–10151. Available at: [Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. (n.d.). PMC. Available at: [Link]

  • Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model. (2024). PubMed. Available at: [Link]

  • Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimization model. (n.d.). ResearchGate. Available at: [Link]

  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (n.d.). IUPAC. Available at: [Link]

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (n.d.). Macmillan Group. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Remediation for (1S)-6-methoxyindan-1-ol

Introduction You are likely synthesizing (1S)-6-methoxyindan-1-ol via Asymmetric Transfer Hydrogenation (ATH) of 6-methoxy-1-indanone, utilizing a Ruthenium-based catalyst (e.g., Ru-TsDPEN or Noyori-type complexes). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely synthesizing (1S)-6-methoxyindan-1-ol via Asymmetric Transfer Hydrogenation (ATH) of 6-methoxy-1-indanone, utilizing a Ruthenium-based catalyst (e.g., Ru-TsDPEN or Noyori-type complexes).

While these catalysts provide excellent enantioselectivity (>95% ee), Ruthenium is a Class 2B elemental impurity under ICH Q3D guidelines.[1] It is notoriously "sticky" due to its ability to form stable complexes with the amine/alcohol moieties of your product, often resulting in persistent contamination (50–500 ppm) that defies simple recrystallization.

This guide provides a self-validating workflow to reduce Ru levels to <10 ppm (compliant for oral dosage forms).

Module 1: Diagnostic & Assessment (The Triage)

Before selecting a remediation strategy, you must quantify the contamination and define your target.[1]

Regulatory Limits (ICH Q3D)
Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 150 µ g/day 15 ppm
Parenteral 15 µ g/day 1.5 ppm
Inhalation 1.5 µ g/day 0.15 ppm
The Decision Matrix

Use this logic flow to determine the most efficient purification route based on your current crude Ru levels.[1]

decision_matrix start Start: Measure Crude Ru Content decision Ru Concentration? start->decision high > 500 ppm (Gross Contamination) decision->high High Load med 50 - 500 ppm (Persistent Residue) decision->med Medium Load low < 50 ppm (Polishing Needed) decision->low Low Load bulk Step 1: Bulk Reduction (Activated Carbon or Crystallization) high->bulk scav Step 2: Chelation Therapy (Thiol-Silica Scavengers) med->scav low->scav bulk->med final Final QC: ICP-MS scav->final

Figure 1: Purification Decision Matrix. High initial loads require a bulk reduction step before using expensive scavengers.

Module 2: Scavenger Selection & Optimization

For (1S)-6-methoxyindan-1-ol, standard silica gel chromatography is often insufficient. You require functionalized silica scavengers that exploit the soft acid nature of Ruthenium.[1]

Recommended Scavenger: Thiol-Modified Silica (e.g., Si-Thiol)

Ruthenium has a high affinity for sulfur. Thiol (SH) ligands bind Ru irreversibly, allowing simple filtration.[1]

Protocol: The "3-Factor" Optimization

Do not just dump scavenger in. Follow these parameters to ensure kinetics favor binding.

  • Solvent System: Dissolve crude (1S)-6-methoxyindan-1-ol in THF or Ethyl Acetate .[1]

    • Why: These solvents swell the silica pores, maximizing surface area access.[1] Avoid MeOH if possible, as it can compete for coordination sites on some catalysts.

  • Loading: Add 5–10 equivalents of scavenger relative to the residual metal content (w/w).[1]

    • Rule of Thumb: If Ru content is unknown, use 10% w/w (10g scavenger per 100g product).[1]

  • Temperature & Time: Heat to 50°C for 4 hours .

    • Critical: Room temperature scavenging is often too slow for stable Ru-arene complexes.[1] Heat provides the activation energy to break the Ru-Product bond and form the Ru-Scavenger bond.

Step-by-Step Workflow
  • Dissolution: Dissolve crude product in 10 volumes of THF.

  • Addition: Add Si-Thiol (10% w/w).

  • Digestion: Agitate at 50°C for 4 hours. Do not use magnetic stir bars (they grind the silica); use overhead stirring.

  • Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the Ru-loaded silica.[1]

  • Analysis: Evaporate a small aliquot and check Ru via ICP-MS.

Module 3: Crystallization Strategy (Bulk Removal)

If your crude contains >500 ppm Ru, scavengers are uneconomical.[1] Use crystallization to reject the bulk metal into the mother liquor.[1]

Solubility Profile
  • (1S)-6-methoxyindan-1-ol: Soluble in alcohols, EtOAc, THF. Low solubility in heptane/hexane.[1]

  • Ru-Catalysts (TsDPEN type): Highly soluble in aromatics (toluene) and chlorinated solvents; variable solubility in alcohols.[1]

Recommended Solvent System: Toluene/Heptane

This system utilizes an "anti-solvent" crash-out method which is effective for rejecting lipophilic Ru catalysts.[1]

  • Dissolution: Dissolve crude in minimal Toluene at 60–70°C (approx. 3–5 volumes).

  • Cooling: Slowly cool to room temperature.

  • Anti-solvent: Add Heptane dropwise (approx. 2–3 volumes) until turbidity persists.[1]

  • Aging: Stir at 0–5°C for 2 hours.

  • Filtration: Collect solids. The Ru complex, being more lipophilic, largely remains in the Toluene/Heptane mother liquor.[1]

  • Wash: Wash cake with cold Heptane.

Module 4: Troubleshooting & FAQs

Q1: I treated with Si-Thiol, but my Ru levels plateaued at 50 ppm. Why?

  • Cause: The Ru complex might be an active hydride species or kinetically inert.[1]

  • Fix: "Quench" the reaction mixture before scavenging. Stir the crude solution open to air for 1 hour or add a trace of weak acid (acetic acid) to break active Ru-H species, making the metal available for the scavenger.

Q2: The scavenger is leaking through my filter.

  • Cause: Mechanical attrition.[1] Magnetic stir bars grind silica beads into "fines" that pass through filters.[1]

  • Fix: Switch to overhead mechanical stirring or a shaker. Use a 0.22 µm filter for the final step.

Q3: Can I use Activated Carbon instead of Silica?

  • Analysis: Activated carbon (e.g., Darco KB-G) is cheaper but less selective.[1] It often adsorbs 10–20% of the (1S)-6-methoxyindan-1-ol product along with the metal.

  • Recommendation: Use Carbon only for gross cleanup (>1000 ppm).[1] For polishing (<100 ppm), stick to functionalized silica to preserve yield.[1]

Q4: My product is turning pink/grey after scavenging.

  • Cause: Colloidal Ruthenium nanoparticles.[1]

  • Fix: This indicates the metal has reduced to Ru(0).[1] Scavengers bind ions (Ru2+/3+), not metal chunks.[1] You must filter through a Celite pad or an activated carbon cartridge to physically trap the nanoparticles.[1]

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022.[1]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[1] Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.[1] (Foundational text on metal scavenging principles applicable to Ru).

  • SiliCycle Application Note. "Scavenging of Ruthenium Catalysts used in Organic Synthesis." SiliCycle Inc. (Specific data on Si-Thiol efficiency for Ru removal).

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts."[1] Journal of the American Chemical Society, 1996, 118(10), 2521–2522. (Context on the specific catalyst type used for Indanol synthesis).

Sources

Optimization

controlling temperature effects on stereoselectivity of indanol synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to the stereoselective synthesis of indanol derivatives. As a Senior Application Scientist, I've d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to the stereoselective synthesis of indanol derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered in the lab, particularly the critical role of temperature in controlling stereochemical outcomes. This resource provides direct answers to common problems and explains the fundamental principles governing your reaction's success.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses specific problems you might encounter during your experiments. The solutions focus on rational adjustments grounded in chemical principles.

Q1: My enantiomeric excess (e.e.) is low or inconsistent. What are the primary factors to investigate?

Low or variable enantioselectivity is a frequent issue, often pointing to suboptimal reaction conditions where the energy difference between the two competing stereochemical pathways is insufficient. Temperature is the most powerful tool to manipulate this energy difference.

Answer:

Several factors, often interrelated, can lead to poor enantioselectivity. A systematic investigation is crucial.

  • Suboptimal Reaction Temperature: This is the most common cause.

    • Causality: The enantiomeric excess of a reaction is governed by the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers. According to the Eyring equation, this difference is magnified at lower temperatures. Running a reaction at a temperature that is too high will reduce the energy difference between the diastereomeric transition states, leading to a more racemic product.[1]

    • Actionable Advice: If you are running your reaction at room temperature or above, cooling it is the first step. For many stereoselective reductions, such as the Corey-Itsuno-Shibata (CBS) reduction, temperatures between 0°C and -78°C are often necessary to achieve high e.e.[2]

  • Competing Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[3]

    • Causality: The uncatalyzed reduction of a ketone by a borane reagent can occur, producing a racemic alcohol. This background reaction is often more sensitive to temperature increases than the catalyzed reaction.[4][5] If the temperature is too high, the rate of this non-selective pathway can become significant, eroding the overall enantiomeric excess.

    • Actionable Advice: Lowering the reaction temperature will disproportionately slow down the higher-activation energy background reaction compared to the catalyzed pathway, thus improving e.e.[6] Consider a temperature scouting study to find the optimal balance between reaction rate and selectivity.

  • Catalyst Integrity and Concentration:

    • Causality: The chiral catalyst is the heart of the reaction. If it has degraded due to moisture, air exposure, or impurities, its effectiveness will be compromised.[3] Furthermore, an incorrect catalyst loading can alter the kinetics and selectivity.

    • Actionable Advice: Ensure your catalyst is pure and handled under strictly anhydrous and inert conditions.[1][7] Verify the optimal catalyst loading for your specific substrate and conditions.

G cluster_0 Problem: Low Enantiomeric Excess cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Outcome Start Low e.e. Observed Temp Is Temperature Optimized? Start->Temp Background Is a Background Reaction Occurring? Temp->Background Yes LowerTemp Lower Reaction Temperature (e.g., 0°C to -78°C) Temp->LowerTemp No Catalyst Is Catalyst Active & Pure? Background->Catalyst No Background->LowerTemp Yes CheckConditions Ensure Anhydrous/Inert Conditions; Verify Purity Catalyst->CheckConditions No Result High e.e. Achieved Catalyst->Result Yes ScoutTemp Perform Temperature Scouting Study LowerTemp->ScoutTemp ScoutTemp->Result CheckConditions->Result

Caption: Lower temperature favors the kinetic product (P_k).

Q2: How does temperature specifically impact a Corey-Itsuno-Shibata (CBS) reduction for indanol synthesis?

Answer:

The CBS reduction uses a chiral oxazaborolidine catalyst to deliver a hydride from borane to one face of the ketone. [1][8]Temperature is critical for maximizing the effectiveness of this catalyst.

  • Transition State Rigidity: The reaction proceeds through a highly organized, six-membered ring transition state involving the catalyst, borane, and the ketone. [7][9]Lower temperatures reduce molecular vibrations and increase the rigidity of this complex. This "locks" the substrate into a more defined orientation, enhancing the facial discrimination of the carbonyl group and leading to higher e.e.

  • Catalyst-Borane Complex Formation: The first step is the coordination of borane to the nitrogen atom of the catalyst. [1][7]This equilibrium can be temperature-dependent. Ensuring the complex is pre-formed at an appropriate temperature before adding the substrate is crucial for reproducibility.

  • Minimizing Non-Catalytic Reduction: As mentioned in the troubleshooting section, the direct reduction of the ketone by borane is a competing racemic pathway. [4][5]This uncatalyzed reaction has a different temperature sensitivity than the catalyzed one. Low temperatures suppress this background reaction, ensuring that the vast majority of the product is formed via the desired chiral pathway.

Q3: Is there a universal "optimal temperature" for indanol synthesis?

Answer:

No, there is no single optimal temperature. It is highly dependent on the specific substrate, catalyst, and solvent system. While the general trend is that lower temperatures improve selectivity, there are exceptions and practical limits. [1]

  • Substrate Dependence: A simple aryl ketone might achieve >95% e.e. at 0°C, whereas a more complex or sterically hindered ketone may require cooling to -78°C.

  • Catalyst System: Some catalyst systems are more active and may provide high selectivity at milder temperatures. For example, one study on oxazaborolidine-catalyzed reductions found that the highest enantioselectivities were often obtained between 20 and 30°C. [4][5]* Practicality: Extremely low temperatures can dramatically slow down the reaction, leading to impractically long reaction times (days) and increasing the risk of catalyst decomposition over that period.

Therefore, a temperature scouting study is a critical part of process optimization for any new indanol synthesis.

Temperature (°C)Conversion (%) (after 4h)Enantiomeric Excess (e.e., %)
25>9975
09592
-208096
-405598
-7815>99
Caption: Example data from a temperature scouting study for a CBS reduction, illustrating the trade-off between reaction rate (conversion) and enantioselectivity.
Experimental Protocols
Protocol 1: Low-Temperature CBS Reduction of 1-Indanone

This protocol provides a general method for achieving high enantioselectivity using low-temperature control.

Materials:

  • 1-Indanone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Dry all glassware in an oven (>120°C) overnight and assemble hot under a stream of dry nitrogen or argon. [3]2. Catalyst Addition: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (S)-CBS catalyst solution (e.g., 0.1 equivalents).

  • Borane Addition: Cool the flask to 0°C. Slowly add the BMS (e.g., 0.6 equivalents) dropwise. Stir the mixture at 0-5°C for 15 minutes to allow for the formation of the catalyst-borane complex. [7]4. Substrate Addition: Dissolve 1-indanone (1.0 equivalent) in anhydrous THF and add it dropwise to the cold catalyst mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at 0°C.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified (R)-1-indanol by chiral HPLC or GC.

G Start Define Substrate & Catalyst System Setup Prepare Parallel Reactions (Anhydrous/Inert) Start->Setup Cool Cool Each Reaction to its Target Temperature (-78°C, -40°C, 0°C, 25°C) Setup->Cool Add Add Reagents Consistently (Pre-cool substrate solution) Cool->Add Monitor Monitor All Reactions (TLC/GC at set time points) Add->Monitor Quench Quench Reactions Simultaneously or at Equivalent Conversion Monitor->Quench Analyze Analyze Each Sample (Conversion, e.e., d.r.) Quench->Analyze Result Identify Optimal Temperature for Selectivity & Rate Analyze->Result

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for (1S)-6-methoxyindan-1-ol

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] For molecules like 6-meth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] For molecules like 6-methoxyindan-1-ol, which possesses a single stereogenic center, the separation and quantification of its enantiomers are paramount. This guide provides an in-depth, experience-driven approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for (1S)-6-methoxyindan-1-ol, comparing potential strategies and elucidating the scientific rationale behind each experimental choice.

The Imperative of Chiral Separation: Why It Matters

The differential biological activity of enantiomers is a well-established principle in pharmacology.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to adverse effects.[1] Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs.[2] For researchers and drug development professionals, a reliable chiral HPLC method is not just an analytical tool; it is a gateway to understanding a drug's behavior and ensuring patient safety.

Strategic Approach to Chiral Method Development

The development of a successful chiral HPLC method is often perceived as a "black box" endeavor. However, a systematic and knowledge-based approach can significantly streamline the process.[2][3] The journey from a racemic mixture to baseline-separated enantiomeric peaks involves a logical progression of choices regarding the chiral stationary phase (CSP), mobile phase, and detection parameters.

The following diagram illustrates a typical workflow for chiral method development:

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Analyte Characterization (6-methoxyindan-1-ol) csp_selection CSP Selection (Polysaccharide, etc.) start->csp_selection Initial Assessment mobile_phase_screening Mobile Phase Screening (NP, RP, PO) csp_selection->mobile_phase_screening Broad Selectivity optimization Parameter Optimization (Modifier, Additive, Temp.) mobile_phase_screening->optimization Promising Results validation Method Validation (Robustness, Linearity, etc.) optimization->validation Optimized Conditions final_method Final Method validation->final_method Validated Protocol

Caption: A systematic workflow for chiral HPLC method development.

Comparing Chiral Stationary Phases (CSPs) for 6-methoxyindan-1-ol

The cornerstone of any chiral separation is the chiral stationary phase (CSP).[4] These phases create a chiral environment where the transient diastereomeric complexes formed with the enantiomers have different stabilities, leading to differential retention times.[5][6] For an analyte like 6-methoxyindan-1-ol, which is a cyclic alcohol, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.[3][7]

CSP TypeChiral SelectorPrimary Interaction MechanismsSuitability for 6-methoxyindan-1-ol
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions.[4][6]High. The hydroxyl and methoxy groups, along with the aromatic ring of the indanol structure, provide multiple points for interaction.
Macrocyclic Glycopeptide Vancomycin, Teicoplanin, etc.Inclusion complexation, hydrogen bonding, ionic interactions, π-π interactions.[7][8]Moderate to High. The complex, multi-modal nature of these phases offers broad selectivity.[7]
Pirkle-type π-acidic or π-basic moietiesπ-π interactions, hydrogen bonding, dipole stacking.[5][6]Moderate. May require derivatization of the analyte to enhance π-π interactions.
Cyclodextrin-based α-, β-, or γ-cyclodextrinInclusion complexation into the hydrophobic cavity.[3][9]Moderate. The indan structure may fit within the cyclodextrin cavity, making this a viable option.

Given the structural similarity of 6-methoxyindan-1-ol to 1-indanol, for which successful separation has been reported on a polysaccharide-based CSP (Chiralpak ID), this class of columns represents the most promising starting point.[10]

Mobile Phase Systems: A Comparative Overview

The choice of mobile phase is critical for modulating retention and enantioselectivity. The three primary modes for chiral HPLC are Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) mode.

Mobile_Phase_Comparison cluster_np Normal Phase (NP) cluster_rp Reversed Phase (RP) cluster_po Polar Organic (PO) np_mp Hexane/Alcohol (e.g., IPA, EtOH) np_adv Advantages: - High efficiency - Good selectivity for polar analytes np_mp->np_adv np_disadv Disadvantages: - Poor solubility for some samples - Solvent cost and disposal np_mp->np_disadv rp_mp Water/Acetonitrile/Methanol (+ Buffers) rp_adv Advantages: - Broad applicability - Good for polar and ionizable compounds rp_mp->rp_adv rp_disadv Disadvantages: - Potentially lower selectivity - Buffer considerations rp_mp->rp_disadv po_mp Acetonitrile/Methanol/Ethanol (+ Additives) po_adv Advantages: - Unique selectivity - Good for compounds with intermediate polarity po_mp->po_adv po_disadv Disadvantages: - Less common - May require specific CSPs po_mp->po_disadv

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Understanding the Hazard Profile: A Precautionary Approach Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on the hazard classifications of similar indanol...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Precautionary Approach

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on the hazard classifications of similar indanol and methoxy-substituted aromatic compounds, (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol should be handled as a hazardous substance.[1][2][3] The primary anticipated hazards include:

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[2][4]

  • Skin Irritation : Causes skin irritation.[1][2][3][5]

  • Serious Eye Irritation : Causes serious eye irritation.[1][2][5]

  • Respiratory Tract Irritation : May cause respiratory irritation.[1][2][5]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

The Core Principle: Treat as Hazardous Waste

The foundational rule for the disposal of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol is to treat it as hazardous chemical waste.[7][8] Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular solid waste.[7][9] Improper disposal can lead to environmental contamination and significant regulatory penalties.[10]

The following workflow provides a logical sequence for the safe disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Characterization cluster_containment Containment & Labeling cluster_segregation Segregation & Storage cluster_disposal Final Disposal A Step 1: Don Appropriate PPE B Step 2: Characterize Waste Stream (Solid, Liquid, Contaminated Materials) A->B Safety First C Step 3: Select a Compatible, Leak-Proof Waste Container B->C Containment D Step 4: Securely Label Container with 'Hazardous Waste' and Chemical Details C->D Clear Identification E Step 5: Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) D->E Prevent Reactions F Step 6: Store in a Designated Satellite Accumulation Area (SAA) E->F Safe Storage G Step 7: Arrange for Pickup by Institutional EHS or Licensed Contractor F->G Regulatory Compliance

Sources

Handling

Comprehensive Handling and Safety Profile: (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol

Chemical Identity & Risk Assessment Substance: (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol CAS Number: 200425-74-7 Synonyms: (S)-6-methoxy-1-indanol; (1S)-6-methoxyindan-1-ol Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 16...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Risk Assessment

Substance: (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol CAS Number: 200425-74-7 Synonyms: (S)-6-methoxy-1-indanol; (1S)-6-methoxyindan-1-ol Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol

Hazard Identification (Precautionary Principle)

As a chiral intermediate in pharmaceutical synthesis, specific toxicological data for this enantiomer is often limited in public databases. However, structural analogs (indanols and indanones) typically exhibit properties requiring strict control. In the absence of a substance-specific GHS monograph, the Precautionary Principle mandates treating this compound as a Category 2 Irritant and Potential Acute Toxin (Oral) .

Anticipated GHS Classifications:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Critical Physicochemical Properties:

  • Physical State: Solid (crystalline powder, typically white to pale yellow).

  • Solubility: Soluble in organic solvents (methanol, ethyl acetate, DCM); limited solubility in water.

  • Chirality: Enantiopure material. Contamination or racemization can occur under acidic/basic extremes or thermal stress, compromising downstream stereoselectivity.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "barrier-in-depth" strategy. The following matrix is designed to prevent exposure pathways common in solid handling (inhalation of dust, dermal contact with fines).

Protection ZoneRecommended EquipmentTechnical Rationale & Performance Standard
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side shields. Goggles provide a sealed environment against airborne particulates and potential splashes during dissolution.
Dermal (Hands) Double Nitrile Gloves (Min. 0.11 mm thickness)Outer Layer: 5 mil Nitrile (changed immediately upon contamination).Inner Layer: 4 mil Nitrile (color indicator preferred).Rationale: Indanols can permeate thin latex. Nitrile offers superior resistance to the organic solvents (e.g., MeOH, DCM) used to dissolve this compound.
Respiratory N95 / P100 Respirator (or Fume Hood)Primary Control: Handle strictly within a certified Chemical Fume Hood.Secondary Control: If weighing outside a hood (not recommended), a fit-tested N95 is the absolute minimum to prevent inhalation of bioactive dusts.
Body Lab Coat (Tyvek or Cotton/Poly) + Sleeves Use a buttoned lab coat with tight cuffs. Disposable Tyvek sleeves are recommended to bridge the gap between glove and coat cuff, a common exposure point for powders.
Diagram: PPE Selection & Gowning Workflow

This logic flow ensures the correct PPE is donned based on the specific interaction with the chemical.

PPE_Workflow Start Task Identification IsSolid Handling Solid (Weighing/Transfer)? Start->IsSolid IsSolution Handling Solution (Reaction/Workup)? Start->IsSolution HoodAvailable Is Fume Hood Available? IsSolid->HoodAvailable Level1 Standard PPE: Lab Coat + Safety Glasses + Single Nitrile Gloves IsSolution->Level1 Low Risk Level2 Enhanced PPE: Splash Goggles + Double Nitrile + Tyvek Sleeves IsSolution->Level2 High Conc./Splash Risk RespReq ADD: N95/P100 Respirator (Critical Requirement) HoodAvailable->RespReq No HoodUse Work in Hood Sash at optimal height HoodAvailable->HoodUse Yes Level1->End Proceed Level2->End Proceed RespReq->Level2 HoodUse->Level2

Caption: Decision logic for selecting appropriate PPE based on physical state and engineering controls.

Operational Handling Protocol

This protocol is designed to maintain enantiomeric purity (product integrity) while ensuring operator safety .

Phase A: Storage & Retrieval
  • Environment: Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent thermal degradation or racemization.

  • Container: Ensure the container is tightly sealed. Indanols can be hygroscopic; moisture absorption can alter weight measurements and affect stoichiometry in asymmetric synthesis.

  • Acclimatization: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Phase B: Weighing & Transfer (Critical Step)

Risk: Generation of airborne dust; static charge buildup.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun or polonium strip if the powder is "flyaway."

  • Transfer: Use a disposable spatula or a dedicated glass funnel. Avoid metal spatulas if the downstream reaction is metal-catalyzed (e.g., Pd or Rh catalysis), as trace metal contamination can poison chiral catalysts.

Phase C: Dissolution & Reaction
  • Solvent Choice: Dissolve in the reaction solvent (e.g., anhydrous THF or DCM) immediately after weighing to minimize dust hazard.

  • Addition: Add the solid to the solvent, not solvent to solid, to reduce "puffing" of particles.

  • Inert Atmosphere: If used in asymmetric catalysis (e.g., CBS reduction or chiral auxiliary synthesis), maintain an Argon or Nitrogen atmosphere.[4] Oxygen can degrade intermediates derived from this alcohol.

Emergency Procedures

Immediate, decisive action limits injury and contamination.

ScenarioImmediate ActionSecondary Response
Skin Contact Brush & Flush: Gently brush off dry powder, then wash with soap and water for 15 mins.Do not use organic solvents (ethanol/acetone) on skin; they increase absorption. Seek medical attention if irritation persists.
Eye Contact Irrigate: Flush with eyewash station for 15 mins, holding eyelids open.Remove contact lenses if present and easy to do.[1][2] Seek immediate medical evaluation.
Inhalation Evacuate: Move to fresh air immediately.If breathing is difficult, trained personnel should administer oxygen.
Spill (Solid) Damp Wipe: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into waste.Clean area with soap and water.[3][5] Treat waste as hazardous chemical waste.
Diagram: Emergency Spill Response

Spill_Response Spill Spill Detected Assess Assess Hazard: Solid vs. Solution Spill->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid ActionSolid 1. Isolate Area 2. Cover with wet pads 3. Scoop to waste Solid->ActionSolid ActionLiquid 1. Isolate Area 2. Absorb (Vermiculite) 3. Scoop to waste Liquid->ActionLiquid Disposal Label as Hazardous Waste (Toxic/Irritant) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Workflow for safely containing and cleaning spills of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol.

Waste Disposal Plan

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated Solid Hazardous Waste container. Label as "Contaminated Debris: Indanol Derivative."

  • Liquid Waste: Dissolved material and mother liquors should be segregated into Non-Halogenated or Halogenated Organic Waste streams, depending on the solvent used.

    • Note: Do not pour down the drain. This compound may be toxic to aquatic life (H411 is common for methoxy-indanes).

  • Container Decontamination: Triple rinse empty containers with a compatible solvent (e.g., acetone) before disposal or recycling. Add rinsate to the liquid waste stream.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28293920, (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol. (Note: Enantiomer data is often inferred from the racemate or opposite enantiomer in databases). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
(1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol
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